molecular formula C12H15ClN2O2 B1423270 3-(1,2,3,4-Tetrahydroisoquinolin-5-yl)-1,3-oxazolidin-2-one hydrochloride CAS No. 1354963-03-3

3-(1,2,3,4-Tetrahydroisoquinolin-5-yl)-1,3-oxazolidin-2-one hydrochloride

Cat. No.: B1423270
CAS No.: 1354963-03-3
M. Wt: 254.71 g/mol
InChI Key: OIOIFRLGFISTJQ-UHFFFAOYSA-N
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Description

THIQ based natural and synthetic compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders . The THIQ heterocyclic scaffold has garnered a lot of attention in the scientific community, resulting in the development of novel THIQ analogs with potent biological activity .

Scientific Research Applications

  • Synthesis and Activity : A study by Yuan and Bador (1976) involved the synthesis of an oxazolidine derivative and its transformation into an ester, with a focus on its unexpected mydriatic activity in rabbit eyes (Yuan & Bador, 1976).

  • Iridium-Catalyzed Enantioselective and Diastereoselective Hydrogenation : Kim et al. (2020) reported on the asymmetric hydrogenation of 1,3-disubstituted isoquinolines to create chiral tetrahydroisoquinolines, showcasing the role of the hydroxymethyl directing group in enabling hydrogenation (Kim et al., 2020).

  • One-Pot Synthesis of Tetrahydroisoquinolin-4-ols : Moshkin and Sosnovskikh (2013) developed a one-pot synthesis method for tetrahydroisoquinolines, highlighting the conversion of 5-aryloxazolidines into tetrahydroisoquinolin-4-ols (Moshkin & Sosnovskikh, 2013).

  • Polymerization of Substituted Cyclic Pseudoureas : Miyamoto et al. (1995) explored the polymerization of cyclic pseudoureas, including 2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-oxazoline, leading to the formation of polyureas (Miyamoto et al., 1995).

  • Oxazolidines in Asymmetric Synthesis of Tetrahydroisoquinolines : Raghavan and Senapati (2016) disclosed a mercury(II)-promoted intramolecular cyclization of unsaturated aldehyde via an oxazolidine to prepare C-3-substituted tetrahydroisoquinoline (Raghavan & Senapati, 2016).

  • Structure of Oxazolidine and Quinoxaline Derivatives : Ahoya et al. (2010) investigated the crystal structure of isomers containing oxazolidine and quinoxaline rings, providing insights into the structural differences based on the position of the oxazolidine group (Ahoya et al., 2010).

  • Synthesis of Precursors of Heterocyclic cis-β-Amino Alcohols : Chernysheva et al. (2013) reported on the formation of novel heterocyclic systems through the intramolecular amidoalkylation of 4-hydroxyoxazolidin-2-ones (Чернышева et al., 2013).

  • One-Pot Three-Component Synthesis of Oxazoles : Sun et al. (2019) developed an efficient one-pot reaction for the preparation of 2-(1,2,3,4-tetrahydroisoquinolin-1-yl)oxazoles, highlighting the versatility of the compound in synthetic chemistry (Sun et al., 2019).

Future Directions

The THIQ heterocyclic scaffold has garnered a lot of attention in the scientific community, which has resulted in the development of novel THIQ analogs with potent biological activity . This suggests that there is ongoing research in this area, and future studies may provide more information on compounds like “3-(1,2,3,4-Tetrahydroisoquinolin-5-yl)-1,3-oxazolidin-2-one hydrochloride”.

Properties

IUPAC Name

3-(1,2,3,4-tetrahydroisoquinolin-5-yl)-1,3-oxazolidin-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2.ClH/c15-12-14(6-7-16-12)11-3-1-2-9-8-13-5-4-10(9)11;/h1-3,13H,4-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIOIFRLGFISTJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1C(=CC=C2)N3CCOC3=O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(1,2,3,4-Tetrahydroisoquinolin-5-yl)-1,3-oxazolidin-2-one hydrochloride
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3-(1,2,3,4-Tetrahydroisoquinolin-5-yl)-1,3-oxazolidin-2-one hydrochloride
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3-(1,2,3,4-Tetrahydroisoquinolin-5-yl)-1,3-oxazolidin-2-one hydrochloride
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3-(1,2,3,4-Tetrahydroisoquinolin-5-yl)-1,3-oxazolidin-2-one hydrochloride
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3-(1,2,3,4-Tetrahydroisoquinolin-5-yl)-1,3-oxazolidin-2-one hydrochloride

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